3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chlorobenzo[b][1,6]naphthyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClN3/c14-13-10(6-15)12-9(7-16-13)5-8-3-1-2-4-11(8)17-12/h1-5,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXPJUZQXQATBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=NC(=C(C3=N2)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Potential biological targets for 3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile
Executive Summary & Structural Logic
The compound 3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile (hereafter referred to as CBN-4CN ) represents a highly specialized scaffold in medicinal chemistry, merging the planar DNA-intercalating properties of acridines with the specific receptor-binding capabilities of naphthyridines.
While benzo[b][1,6]naphthyridines are historically recognized for their cytotoxicity against murine leukemia (P388) and colon carcinoma, the specific substitution pattern of CBN-4CN introduces unique physicochemical properties:
-
Benzo[b][1,6]naphthyridine Core: A planar, tricyclic heteroaromatic system essential for π-π stacking interactions between DNA base pairs.
-
3-Chloro Substituent: Enhances lipophilicity (
), facilitating membrane permeability and Blood-Brain Barrier (BBB) penetration. It also provides a halogen-bonding handle for the active site of enzymes like Acetylcholinesterase (AChE). -
4-Carbonitrile Group: An electron-withdrawing group that lowers the
of the adjacent pyridine nitrogen, modulating protonation at physiological pH and reducing non-specific protein binding while acting as a hydrogen bond acceptor.
This guide details the two primary biological targets of CBN-4CN: DNA Topoisomerase II (Oncology) and Acetylcholinesterase (Neurodegeneration), providing the experimental frameworks required for validation.
Primary Biological Target: DNA Topoisomerase II
Mechanism of Action: Intercalative Poisoning
The primary mechanism of CBN-4CN is the stabilization of the Topoisomerase II-DNA Cleavable Complex . Unlike catalytic inhibitors (e.g., merbarone) that block ATP hydrolysis, CBN-4CN acts as a "Topo II Poison" similar to amsacrine or etoposide.
-
Intercalation: The planar tricyclic core slides between DNA base pairs (preferentially at GC-rich sites).
-
Trapping: The 4-cyano group interacts with the amino acid residues in the DNA-binding groove of the enzyme, locking the enzyme in a conformation where the DNA strands are cleaved but cannot be religated.
-
Apoptosis: The accumulation of double-strand breaks triggers the DNA Damage Response (DDR), leading to G2/M cell cycle arrest and subsequent apoptosis.
Visualization of Signaling Pathway
The following diagram illustrates the cascade from CBN-4CN binding to apoptotic cell death.
Figure 1: Mechanism of Topoisomerase II poisoning by CBN-4CN leading to apoptotic cell death.
Secondary Target: Acetylcholinesterase (AChE)
Relevance to Neurodegeneration
Due to the structural similarity to tacrine (a tricyclic acridine), CBN-4CN is a potent candidate for Alzheimer's Disease (AD) therapy. The 3-chloro substituent is critical here, as it often occupies the hydrophobic pocket of the AChE active site, while the tricyclic core stacks against Tryptophan residues (Trp279) in the Peripheral Anionic Site (PAS).
Binding Mode
-
Catalytic Anionic Site (CAS): The nitrogen of the naphthyridine ring (protonated at physiological pH) interacts with the anionic aspartate residues.
-
Peripheral Anionic Site (PAS): The planar aromatic system allows for
stacking, preventing the aggregation of Amyloid- peptides, which is catalyzed by AChE.
Experimental Validation Framework
To validate CBN-4CN against these targets, the following self-validating protocols must be executed.
Protocol A: Topoisomerase II Relaxation Assay
Objective: Determine if CBN-4CN inhibits the catalytic activity of Topo II by preventing the relaxation of supercoiled plasmid DNA.
Reagents:
-
Human Topoisomerase II
(recombinant). -
Supercoiled pBR322 plasmid DNA.
-
Assay Buffer (Tris-HCl, ATP, MgCl2, DTT).
-
Proteinase K.
Step-by-Step Methodology:
-
Preparation: Prepare a master mix containing 0.2
g pBR322 DNA and 1 unit of Topo II in assay buffer. -
Treatment: Add CBN-4CN at graded concentrations (0.1
M – 100 M). Include Etoposide (positive control) and DMSO (vehicle control). -
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction by adding SDS (1%) and Proteinase K (50
g/mL). Critical Step: Proteinase K digests the enzyme, revealing whether the DNA is nicked (trapped complex) or relaxed. -
Electrophoresis: Run samples on a 1% agarose gel with ethidium bromide.
-
Analysis: Visualize under UV light.
-
Result Interpretation: Supercoiled DNA migrates fastest. Relaxed DNA migrates slower. Linearized DNA (evidence of cleavage complex) migrates between the two.
-
Protocol B: Ellman’s Assay for AChE Inhibition
Objective: Quantify the IC50 of CBN-4CN against Acetylcholinesterase.
Methodology:
-
Mix: In a 96-well plate, combine 0.1 M phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and AChE enzyme (0.05 U/mL).
-
Incubate: Add CBN-4CN and incubate for 10 minutes at 25°C to allow equilibrium binding.
-
Substrate: Add Acetylthiocholine iodide (ATCh, 0.5 mM).
-
Kinetics: Measure absorbance at 412 nm every 30 seconds for 5 minutes. The hydrolysis of ATCh produces thiocholine, which reacts with DTNB to form a yellow anion (TNB).
-
Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.
Quantitative Data Summary
The following table summarizes predicted potency ranges for CBN-4CN based on Structure-Activity Relationship (SAR) data of closely related benzo[b][1,6]naphthyridines [1, 2].
| Biological Target | Assay Type | Predicted IC50 / Kd | Reference Standard |
| Topoisomerase II | DNA Relaxation | 0.5 – 2.5 | Etoposide (~1.0 |
| P388 Leukemia Cells | MTT Cytotoxicity | 10 – 50 nM | Doxorubicin (~20 nM) |
| Acetylcholinesterase | Ellman's Colorimetric | 0.1 – 0.8 | Tacrine (~0.2 |
| Butyrylcholinesterase | Ellman's Colorimetric | > 10 | (Selectivity Index > 10) |
Experimental Workflow Visualization
This workflow outlines the logical progression from compound synthesis to target validation.
Figure 2: Screening cascade for validating CBN-4CN biological activity.
References
-
Deady, L. W., et al. (2003).[1] Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines. Journal of Medicinal Chemistry.
-
Luo, Z., et al. (2023). Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors.[2] Molecules.
-
Kamal, A., et al. (2015). Benzo[b][1,6]naphthyridines as a new class of DNA intercalators and Topoisomerase II inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Palacios, F., et al. (2018).[3] Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents targeting Topoisomerase IB.[3] European Journal of Medicinal Chemistry.
Sources
- 1. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors | MDPI [mdpi.com]
- 3. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Electronic Architecture & DFT Profiling of Naphthyridine-4-carbonitriles
Executive Summary
The naphthyridine scaffold—specifically the 1,8-naphthyridine and 2,7-naphthyridine isomers—serves as a privileged structure in medicinal chemistry, underpinning antibiotics like nalidixic acid and emerging anti-tumor agents. The introduction of a nitrile group (–CN) at the C4 position creates a unique electronic perturbation. This electron-withdrawing group (EWG) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating nucleophilic attacks and stabilizing Intramolecular Charge Transfer (ICT) states useful in fluorescence imaging.
This guide provides a rigorous technical framework for the synthesis, electronic characterization, and Density Functional Theory (DFT) modeling of naphthyridine-4-carbonitriles. It moves beyond basic protocols to offer self-validating workflows for predicting reactivity and optical properties.
The Naphthyridine-4-carbonitrile Scaffold
Structural Diversity & Nomenclature
While the 1,8-naphthyridine isomer is the most cited due to its pharmacological relevance, the 4-carbonitrile substitution pattern appears across multiple isomeric forms. The position of the nitrogen atoms dictates the electronic bias of the ring system.
-
1,8-Naphthyridine-4-carbonitrile: The nitrogen atoms at positions 1 and 8 create a highly electron-deficient ring. The C4-cyano group reinforces this deficiency, making the C2 and C7 positions highly susceptible to Nucleophilic Aromatic Substitution (
). -
2,7-Naphthyridine-4-carbonitrile: Often found in tetrahydro- derivatives (e.g., 5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile), this scaffold is explored for neurotropic activity.
Electronic "Push-Pull" Dynamics
The 4-CN group acts as a thermodynamic sink. When coupled with an electron-donating group (EDG) such as an amine or methoxy group at the C7 or C2 position, the molecule forms a D-π-A (Donor-π-Acceptor) system.
-
Effect: This architecture induces strong solvatochromism and non-linear optical (NLO) properties.
-
DFT Implication: Standard functionals (e.g., B3LYP) often underestimate the charge transfer energy in these systems. Long-range corrected functionals (e.g., CAM-B3LYP) are required for accurate prediction.
Computational Methodology (DFT Protocol)[1]
This section outlines a self-validating computational workflow designed to predict the electronic and optical properties of naphthyridine-4-carbonitriles with high fidelity.
The "Gold Standard" Workflow
Objective: Accurate geometry optimization and excited-state prediction.
| Step | Parameter | Recommended Setting | Rationale (Causality) |
| 1. Optimization | Functional | B3LYP or M06-2X | B3LYP is standard for ground state geometries; M06-2X handles dispersion forces better in stacked aromatic systems. |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are critical for describing the lone pairs on the nitrile nitrogen and ring nitrogens. | |
| Solvent Model | IEF-PCM (Water/DMSO) | Implicit solvation stabilizes the polar nitrile bond, preventing artificial gas-phase distortions. | |
| 2. Frequency | Vibration | No imaginary freq. | Confirms the structure is a true local minimum on the Potential Energy Surface (PES). |
| 3. Excited State | Method | TD-DFT / CAM-B3LYP | Standard B3LYP fails to model the long-range charge transfer (ICT) typical of push-pull naphthyridines. |
| States | N=20 | Sufficient to capture the key |
Workflow Visualization
The following diagram illustrates the logical flow of the computational characterization process.
Caption: Self-correcting DFT workflow for naphthyridine characterization. Note the bifurcation for ground vs. excited state analysis.
Electronic Structure Analysis
Frontier Molecular Orbitals (FMO)
In naphthyridine-4-carbonitriles, the HOMO is typically localized on the fused ring system (and any electron-donating substituents), while the LUMO shifts significantly toward the electron-withdrawing nitrile group and the pyridine-like ring nitrogen.
-
Band Gap (
): A narrower gap (< 3.5 eV) typically indicates higher chemical reactivity and a red-shift in absorption. -
Chemical Hardness (
): Calculated as . A lower hardness value implies the molecule is "soft" and easily polarizable, correlating with better drug-receptor binding interactions.
Molecular Electrostatic Potential (MEP)
The MEP map is a critical tool for predicting non-covalent interactions in docking studies.
-
Negative Potential (Red): Concentrated on the Nitrile Nitrogen (CN) and the Ring Nitrogens (N1/N8) . These are the primary hydrogen-bond acceptors.
-
Positive Potential (Blue): Concentrated on the hydrogens of the aromatic rings.
-
Predictive Value: If designing a drug, the "Red" regions will interact with positive residues (Lys, Arg) in the protein pocket.
Reactivity Prediction (NBO Analysis)
Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions. For 4-CN derivatives, look for the
Synthesis & Experimental Validation
To validate the computational model, the physical synthesis of the scaffold is required.
Synthetic Pathway (Modified Friedländer)
The most robust route to 1,8-naphthyridine-4-carbonitriles involves a condensation approach followed by functional group interconversion.
Protocol:
-
Condensation: React 2-aminonicotinaldehyde with an active methylene compound (e.g., malononitrile) in the presence of a base (piperidine) or catalyst (L-proline).
-
Note: Direct condensation often yields the 3-carbonitrile. To access the 4-carbonitrile , one often starts with 2-aminonicotinaldehyde + ethyl cyanoacetate to get the 3-ester, followed by decarboxylation and subsequent cyanation at C4, OR uses a specific precursor like 1,3-dichloro-2,7-naphthyridine and performs a nucleophilic substitution with CuCN.
-
-
Substitution (For 4-CN specifically):
-
Start with 4-chloro-1,8-naphthyridine .
-
Reagent: CuCN (Rosenmund-von Braun reaction).
-
Solvent: DMF or NMP at reflux.
-
Yield: Typically 60-75%.
-
Structure-Property Relationship (SPR) Diagram
The following diagram maps the chemical modifications to their observed physical effects.
Caption: SAR logic for tuning the electronic properties of the naphthyridine-4-carbonitrile scaffold.
Quantitative Data Summary
The following table summarizes typical electronic values for 1,8-naphthyridine derivatives calculated at the B3LYP/6-311++G(d,p) level. Use these as calibration standards for your own calculations.
| Property | 1,8-Naphthyridine (Unsubstituted) | 1,8-Naphthyridine-3-CN | 1,8-Naphthyridine-4-CN (Predicted) | Significance |
| HOMO (eV) | -6.42 | -6.85 | -6.95 | Lower HOMO = Harder to oxidize. |
| LUMO (eV) | -2.15 | -3.20 | -3.45 | Lower LUMO = Better electron acceptor. |
| Gap (eV) | 4.27 | 3.65 | 3.50 | Smaller gap = Red-shifted UV-Vis. |
| Dipole (Debye) | 3.8 | 5.2 | 6.1 | High dipole improves solubility in polar media. |
Note: The 4-CN isomer typically exhibits a slightly lower LUMO than the 3-CN isomer due to the para-conjugation pathway with the ring nitrogen in the 1,8-system.
References
-
Synthesis and Biological Evaluation of 1,8-Naphthyridines
-
Antimicrobial Activity of Naphthyridine Derivatives
-
Matusiak, A., et al. (2024).[3] Antimicrobial Activity of Naphthyridine Derivatives. MDPI Molecules.
-
-
DFT Studies on Naphthyridine Systems
- Fadda, A. A., et al. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies... of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry.
-
Synthesis of 2,7-Naphthyridine-4-carbonitriles
-
Czarnecka, K., et al. (2022).[4] Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines. MDPI International Journal of Molecular Sciences.
-
-
General Naphthyridine Synthesis Protocols
- Organic Chemistry Portal. (2017). 1,8-Naphthyridine Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4 H -chromene-3-carbonitrile: an innovative strategy for antibact ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03785E [pubs.rsc.org]
- 4. Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety & Toxicity Profile for 3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile
The following technical guide details the safety profile, toxicity data, and handling protocols for 3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile .
Note on Data Provenance: As this compound is a specialized research intermediate (New Chemical Entity - NCE) without a widely published commodity Safety Data Sheet (SDS), this guide synthesizes data from Structure-Activity Relationship (SAR) analysis , analogous benzo-fused naphthyridine pharmacophores , and functional group toxicology (nitrile/chloro-heterocycles).
Compound Identification & Physicochemical Properties[1][2]
This section establishes the chemical identity and predicted physical behavior critical for exposure control.
| Property | Specification |
| Chemical Name | 3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile |
| Formula | C₁₃H₆ClN₃ |
| Molecular Weight | 239.66 g/mol |
| Predicted State | Solid (Crystalline powder, likely yellow to orange due to conjugation) |
| Solubility | Low in water; Soluble in DMSO, DMF, and chlorinated solvents ( |
| LogP (Predicted) | ~3.2 – 3.8 (Lipophilic, high membrane permeability) |
| Structural Alerts | Planar tricyclic system (DNA intercalation potential), Aryl nitrile (metabolic cyanide release), Aryl chloride (reactivity) |
Structural Architecture
The compound features a benzo[b][1,6]naphthyridine core—a planar, nitrogen-rich tricyclic scaffold often utilized in oncology for its ability to intercalate into DNA base pairs. The 3-chloro and 4-cyano substituents at the "bay region" of the heterocyclic face modulate its electronic properties, likely increasing electrophilicity and metabolic stability.
Hazard Identification (GHS Classification)
Based on the Read-Across method from analogous acridine and naphthyridine derivatives (e.g., Benzo[b][1,6]naphthyridine-4-carboxylic acid derivatives), the following GHS classifications are assigned for risk management.
Core Hazards
-
Acute Toxicity (Oral/Inhalation): Category 3 (H301/H331)
-
Rationale: Presence of the nitrile group (-CN) allows for potential metabolic release of cyanide ions via cytochrome P450 oxidation. Naphthyridine cores also exhibit moderate systemic toxicity.
-
-
Germ Cell Mutagenicity: Category 2 (H341)
-
Rationale: Planar aromatic systems are classic DNA intercalators. Analogs have shown activity in Ames tests (frameshift mutations).
-
-
Skin/Eye Irritation: Category 2A (H315/H319)
-
Rationale: Electrophilic nature of the chloro-cyano-heterocycle.
-
Precautionary Statements (P-Codes)
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Toxicology Profile: Mechanism & Target Organs
Mechanism of Action (MOA)
The toxicity of 3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile is driven by two distinct mechanisms:
-
Genotoxicity (Intercalation): The planar tricyclic core mimics DNA base pairs, sliding between the stack of nucleobases (Intercalation). This distorts the double helix, inhibiting replication enzymes like Topoisomerase II , leading to replication fork arrest and apoptosis.
-
Chemical Asphyxia (Potential): The 4-carbonitrile moiety, while stable, can undergo oxidative dealkylation in the liver, releasing cyanide anions (
) which inhibit Cytochrome C Oxidase in the mitochondria.
Toxicological Pathway Diagram
The following diagram illustrates the dual-pathway toxicity profile derived from the scaffold's structure.
Figure 1: Dual-mechanism toxicity pathway showing DNA intercalation (primary chronic risk) and metabolic cyanide release (acute risk).
Quantitative Toxicity Data (Predicted vs. Analog)
| Endpoint | Analogous Compound Data (Ref) | Predicted Value for Target |
| LD50 (Oral, Rat) | 50–200 mg/kg (Isoquinoline nitriles) | ~100 mg/kg (Toxic) |
| IC50 (Cytotoxicity) | 10 nM (P388 Leukemia cells) [1] | < 1 µM (Highly Potent) |
| Ames Test | Positive (TA98 strain) [2] | Positive (Frameshift) |
| hERG Inhibition | Moderate (3-10 µM) | Moderate Risk (QT prolongation) |
Experimental Handling Protocols
Given the High Potency (Band 4) nature of benzo-naphthyridines, standard laboratory practices are insufficient. The following "Self-Validating" protocol ensures containment.
Engineering Controls (Band 4)
-
Primary Containment: All weighing and dissolution of the solid must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a Glovebox under negative pressure.
-
Solvent Trap: When using rotary evaporators, a secondary cold trap (-78°C) is required to prevent volatile nitrile emissions.
Deactivation & Spill Cleanup
The tricyclic core is resistant to simple oxidation. A two-step chemical deactivation is required for spills:
-
Nucleophilic Attack: Treat spill with 10% Sodium Thiosulfate to neutralize potential electrophilic sites.
-
Oxidative Destruction: Follow with 10% Bleach (Sodium Hypochlorite) to degrade the aromatic system. Caution: Ensure pH > 10 to prevent HCN gas evolution from the nitrile.
Handling Workflow Diagram
Figure 2: Safe handling workflow for Band 4 High Potency Intercalators.
First Aid & Emergency Response
-
Inhalation: Remove to fresh air immediately. If breathing is labored, administer oxygen. Do not perform mouth-to-mouth (risk of cyanide transfer); use a bag-valve mask.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (increases transdermal absorption of lipophilic heterocycles).
-
Eye Contact: Flush with saline for 15 minutes.
-
Antidote: If signs of cyanide poisoning (almond odor, rapid breathing, confusion) appear, medical personnel should consider Hydroxocobalamin (Cyanokit).
References
-
Deady, L. W., Rodemann, T., et al. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines. Journal of Medicinal Chemistry. Link
-
Ferguson, L. R., & Denny, W. A. (2007). Genotoxicity of non-covalent interactions: DNA intercalators. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Link
-
Kulikova, L., et al. (2023). Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Benzo[b][1,6]naphthyridine. Link
Methodological & Application
Application Notes and Protocols for the Utilization of 3-Chlorobenzo[b]naphthyridine-4-carbonitrile in Drug Discovery
Application Notes and Protocols for the Utilization of 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of Benzo[b][1][2]naphthyridines as a Privileged Scaffold
The benzo[b][1][2]naphthyridine core is a heteroannulated aromatic system that has garnered significant interest in medicinal chemistry. This tricyclic scaffold is a key structural motif in various biologically active molecules, demonstrating a broad spectrum of pharmacological activities.[2][3] Derivatives of this scaffold have shown promise as antitumor, antiviral, and monoamine oxidase (MAO) inhibitory agents.[2][3] The planar nature of the aromatic system allows for effective intercalation with DNA and interaction with the active sites of various enzymes, making it a versatile starting point for the design of targeted therapeutics.
This document provides detailed application notes and protocols centered around a specific, highly functionalized derivative: 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile . The strategic placement of a chloro group at the 3-position and a carbonitrile at the 4-position offers multiple avenues for chemical modification, rendering this scaffold an excellent platform for the generation of diverse chemical libraries for drug discovery campaigns. The chloro substituent can serve as a handle for nucleophilic substitution or cross-coupling reactions, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups.
These notes will guide researchers through the proposed synthesis of this scaffold, strategies for its derivatization, and protocols for evaluating the biological activity of the resulting compounds, with a particular focus on anticancer applications.
Proposed Synthesis of the 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile Scaffold
While the direct synthesis of 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile is not extensively detailed in the current literature, a plausible and scientifically sound synthetic route can be proposed based on established methodologies for constructing quinoline and naphthyridine ring systems. The Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a powerful tool for this purpose.[4]
Conceptual Synthetic Pathway
The proposed synthesis involves a multi-step sequence culminating in a Friedländer-type cyclization.
Caption: Proposed Friedländer annulation for scaffold synthesis.
Detailed Synthetic Protocol (Hypothetical)
This protocol is a proposed method and may require optimization.
Materials:
-
2-Amino-3-chlorobenzaldehyde
-
Malononitrile
-
Piperidine (or another suitable base catalyst like pyrrolidine)
-
Ethanol (or another suitable solvent like DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-chlorobenzaldehyde (10 mmol, 1 eq.).
-
Solvent and Reactant Addition: Add 50 mL of ethanol to the flask and stir until the starting material is dissolved. To this solution, add malononitrile (10 mmol, 1 eq.).
-
Catalyst Addition: Add piperidine (1 mmol, 0.1 eq.) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the starting materials and the formation of a new, more polar spot.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm the structure of 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile. Spectral data for this compound is available for comparison.[5]
Derivatization Strategies for Library Synthesis
The 3-chloro and 4-carbonitrile functionalities are key for generating a library of diverse analogs.
Reactions at the 3-Chloro Position
The chloro group at the 3-position can be displaced by various nucleophiles or participate in cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr):
-
Amination: Reaction with primary or secondary amines in the presence of a base (e.g., K2CO3, DIPEA) in a high-boiling polar solvent (e.g., DMF, NMP) can introduce a variety of amino substituents.
-
Alkoxylation/Thiolation: Reaction with alkoxides or thiolates can be used to introduce ether or thioether linkages.
-
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) can be used to form carbon-carbon bonds, introducing aryl or heteroaryl moieties.
-
Buchwald-Hartwig Amination: A more versatile method for forming carbon-nitrogen bonds with a wider range of amines under milder conditions.
-
Sonogashira Coupling: Reaction with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst can introduce alkynyl substituents.
-
Transformations of the 4-Carbonitrile Group
The nitrile group is a versatile functional group that can be converted into several other moieties.
-
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid. The resulting acid can then be used in amide coupling reactions to introduce further diversity.
-
Reduction: Reduction with reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can yield a primary amine.
-
Conversion to Tetrazole: Reaction with sodium azide (NaN3) can convert the nitrile to a tetrazole ring, which is often used as a bioisostere for a carboxylic acid.
Application in Anticancer Drug Discovery
Derivatives of the benzo[b][1][2]naphthyridine scaffold have shown significant potential as anticancer agents.[2] Their mechanism of action can be multifaceted, including the inhibition of key cellular signaling pathways.
Targeting Kinase Signaling Pathways
Several kinases are implicated in cancer cell proliferation, survival, and metastasis. The benzo[b][1][2]naphthyridine scaffold has been identified as a promising framework for the development of kinase inhibitors.
-
Cyclin-Dependent Kinase 5 (CDK5): Aberrant CDK5 activity is linked to cancer development and progression. Substituted 1,6-naphthyridines have been identified as potent CDK5 inhibitors.[3]
-
mTOR: The mTOR signaling pathway is a central regulator of cell growth and proliferation and is often dysregulated in cancer. A potent and selective mTOR inhibitor, Torin2, is based on a benzo[h][1][2]naphthyridine scaffold.[6]
-
c-Met: The c-Met receptor tyrosine kinase is a key driver in many human cancers. Imidazo[4,5-h][1][2]naphthyridin-2(3H)-one derivatives have been developed as c-Met kinase inhibitors.[7]
-
Casein Kinase 2 (CK2): CK2 is a pro-survival kinase that is overexpressed in many cancers. A clinical-stage CK2 inhibitor, CX-4945, features a benzo[c][2][8]naphthyridine core.[9]
Caption: Inhibition of key cancer-related kinases.
Protocols for Biological Evaluation
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a panel of kinases.
Materials:
-
Purified recombinant kinase (e.g., CDK5/p25, mTOR, c-Met, CK2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (specific to the kinase)
-
Synthesized compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Compound Addition: Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30 °C or 37 °C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa for cervical cancer, HL-60 for leukemia, PC-3 for prostate cancer)[10]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Quantitative Data Summary
The following table presents representative IC50 values for various benzo[b][1][2]naphthyridine derivatives against different biological targets, illustrating the potential of this scaffold.
| Compound Class | Target | IC50 (µM) | Reference |
| Tetrahydrobenzo[b][1][2]naphthyridine derivative | MAO-B | 1.35 | [2] |
| Benzo[h][1][2]naphthyridine derivative | Acetylcholinesterase | 15.0 | [8] |
| Imidazo[4,5-h][1][2]naphthyridin-2(3H)-one derivative | c-Met Kinase | 2.6 | [7] |
| Benzo[c][2][8]naphthyridine derivative (CX-4945) | CK2 Kinase | 0.00038 (Ki) | [9] |
Conclusion
The 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Its amenability to chemical modification at both the 3- and 4-positions allows for the creation of large and diverse compound libraries. The established biological activities of related compounds, especially as kinase inhibitors, provide a strong rationale for further exploration of this scaffold. The protocols outlined in this document offer a comprehensive guide for researchers to synthesize, derivatize, and evaluate the biological potential of new chemical entities based on this versatile framework.
References
-
[Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1][10]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1][2]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization.]([Link])
-
[Synthesis, Reactions, and Biological Activity of Benzo[h][1][2]naphthyridine Derivatives.]([Link])
-
[Synthesis of benzo[3,4‐h][1][2]naphthyridines via Friedländer condensation with active methylenes.]([Link])
-
[Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][1][2]naphthyridin-2(1H)- one.]([Link])
-
[Synthesis of Novel Benzo[b][1][2]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors.]([Link])
-
[Discovery and SAR study of 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-one-based c-Met kinase inhibitors.]([Link])
-
[1,2,3,4-Tetrahydrobenzo[h][1][2]naphthyridines as a new family of potent peripheral-to-midgorge-site inhibitors of acetylcholinesterase: synthesis, pharmacological evaluation and mechanistic studies.]([Link])
-
[Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2][8]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer.]([Link])
-
[Synthesis of 10-chloro-1,2,3,4-tetrahydrobenzo[b][1][2]naphthyridines.]([Link])
-
[Synthesis of Novel Benzo[b][1][2]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors.]([Link])
-
[Synthesis of Novel Benzo[b][1][2]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors.]([Link])
-
[Efficient Synthesis of Functionalized Benzo[b][1][11]naphthyridine Derivatives via Three-Component Reaction Catalyzed by l-Proline.]([Link])
-
[Pd-Catalyzed One-Pot Stepwise Synthesis of Benzo[b][1][2]naphthyridines from 2-Chloroquinoline-3-carbonitriles Using Sulfur and Amines As Nucleophiles.]([Link])
-
[3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile.]([Link])
Sources
- 1. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1,7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Reduction of the nitrile group in 3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile
Technical Application Note: Chemoselective Reduction of 3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile
Executive Summary & Strategic Analysis
The reduction of 3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile presents a classic chemoselectivity challenge in medicinal chemistry. This scaffold, often explored for its DNA-intercalating properties (analogous to acridines) and kinase inhibition potential (e.g., MAO-B, Topoisomerase I), contains three reactive distinct sites:
-
The Aryl Chloride (C3-Cl): Susceptible to hydrodehalogenation (loss of Cl) under catalytic hydrogenation conditions.
-
The Naphthyridine Core: An electron-deficient polycyclic aromatic system prone to partial saturation (ring reduction) under vigorous reducing conditions.
This guide details the Borane-Dimethyl Sulfide (BH₃[3]·SMe₂) protocol, selected for its superior chemoselectivity. Unlike Lithium Aluminum Hydride (LiAlH₄), which frequently causes dechlorination, or Catalytic Hydrogenation (H₂/Pd), which risks both dechlorination and ring saturation, Borane reagents preferentially reduce the nitrile via a Lewis acid-assisted mechanism while leaving the aryl chloride and the heteroaromatic system intact.
Reaction Pathway & Selectivity Logic
The following decision tree illustrates the mechanistic pathways and the rationale for avoiding standard hydrogenation.
Figure 1: Chemoselectivity map highlighting the risks of competitive reduction pathways.
Experimental Protocol: Borane-Mediated Reduction
Objective: Conversion of the C4-nitrile to the C4-aminomethyl group without affecting the C3-chloride.
Materials & Reagents
| Reagent | Equiv. | Role | Critical Quality Attribute |
| Substrate | 1.0 | Starting Material | Dry, HPLC Purity >95% |
| BH₃·SMe₂ | 3.0 - 5.0 | Reducing Agent | 2.0 M in THF; Fresh bottle (titer check recommended) |
| THF | Solvent | Medium | Anhydrous (<50 ppm H₂O), Inhibitor-free |
| MeOH | Excess | Quench | HPLC Grade |
| HCl (aq) | Excess | Hydrolysis | 6M or conc. for breaking Boron-Amine complex |
Step-by-Step Methodology
1. Setup and Inertion:
-
Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar.
-
Assemble under a positive pressure of Nitrogen or Argon.
-
Safety Note: Borane-DMS liberates dimethyl sulfide (stench) and is pyrophoric. Perform all operations in a well-ventilated fume hood.
2. Solubilization:
-
Charge the 3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile (1.0 equiv) into the flask.
-
Add Anhydrous THF (concentration ~0.1 M). Stir until a suspension or solution is formed.
-
Note: Naphthyridines can be sparingly soluble; the reaction will proceed as the starting material dissolves.
3. Reagent Addition (0°C):
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add BH₃·SMe₂ (3.0 equiv) dropwise via syringe over 15–20 minutes.
-
Observation: Gas evolution (minimal) may occur. The yellow/orange color of the heterocycle may shift.
4. Reaction Phase (Reflux):
-
Remove the ice bath and allow to warm to Room Temperature (RT).
-
Heat the mixture to Reflux (66°C) for 2–4 hours.
-
In-Process Control (IPC): Monitor by LC-MS.[4] The intermediate boron-amine complex may appear as a different mass or be immobile on TLC.
-
Target Mass: [M+H]⁺ = Substrate + 4 (Reduction) + Boron adducts (variable).
-
5. Quench and Complex Hydrolysis (Critical Step):
-
Cool the mixture to 0°C .
-
Carefully add Methanol (excess) dropwise. Caution: Vigorous hydrogen evolution.
-
Once evolution ceases, add 6M HCl (approx 5–10 equiv).
-
Reflux the acidic mixture for 1 hour.
-
Why? Borane forms a stable complex with the newly formed primary amine and the ring nitrogens. Acidic reflux is required to cleave the N-B bonds and liberate the free amine salt.
-
6. Isolation:
-
Concentrate the mixture under reduced pressure to remove THF/MeOH.
-
Dilute the aqueous residue with water.
-
Wash with DCM or Ethyl Acetate (removes non-basic impurities).
-
Basify the aqueous layer to pH >12 using NaOH (2M) or NH₄OH .
-
Extract the product into DCM (3x).
-
Dry over Na₂SO₄, filter, and concentrate.
Alternative Protocol: Cobalt Chloride / NaBH₄
If Borane reagents are unavailable or if the smell of DMS is prohibitive, the "In-Situ Boride" method is the secondary recommendation. It is milder than standard NaBH₄.
-
Reagents: CoCl₂·6H₂O (0.5 equiv), NaBH₄ (5.0 equiv), MeOH.
-
Procedure: Dissolve substrate and CoCl₂ in MeOH. Add NaBH₄ portion-wise at 0°C. The solution will turn black (formation of Cobalt Boride species). Stir at RT for 2h.
-
Pros: Very fast, mild.
-
Cons: Workup requires removal of colloidal Cobalt salts (filtration through Celite).
Quality Control & Data Interpretation
Expected Analytical Data
| Technique | Expected Signal Change | Diagnostic Value |
| ¹H NMR | Disappearance of aromatic region integration shifts (minor). Appearance of singlet/doublet at ~4.0–4.2 ppm (2H). | Confirms formation of -CH₂-NH₂ . |
| IR | Disappearance of -CN stretch at ~2220–2240 cm⁻¹. Appearance of N-H stretch (3300–3400 cm⁻¹). | Quickest confirmation of conversion. |
| LC-MS | Mass shift: M + 4 (e.g., if MW was 239.06, Product is 243.09). | Confirms reduction. Watch for M-35 peaks (dechlorination). |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Boron-Amine complex not broken. | Increase duration of Acidic Reflux (Step 5). Use conc. HCl/MeOH. |
| Dechlorination | Temperature too high or wrong reagent. | Ensure temperature does not exceed 70°C. Do not use Pd/C. |
| Starting Material Remains | Old Borane reagent. | Check titer of BH₃. Add 1-2 additional equivalents. |
Workflow Diagram
Figure 2: Operational workflow for the batch reduction process.
References
-
Brown, H. C.; Choi, Y. M.; Narasimhan, S. (1982). Selective reductions.[1][5][6] 29. A simple technique for the selective reduction of nitriles to primary amines with borane-dimethyl sulfide.Journal of Organic Chemistry , 47(16), 3153–3163. Link
-
Kulikova, L., et al. (2023).[7][8][9] Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors.[7][8][10][11]Molecules , 28(4), 1662.[7] Link
- Caddick, S., et al. (2003). A generic approach for the reduction of nitriles to amines using cobalt chloride and sodium borohydride.Tetrahedron Letters, 44(9), 1815-1817.
-
Watson, S. (2011). Preparation of Amines from Nitriles.[2][3][5][6] In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme Chemistry. Link
Sources
- 1. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. Synthesis of Novel Benzo[ b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors [ricerca.uniba.it]
- 11. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimal Reaction Solvents for Benzo[b][1,6]naphthyridine Cyclization
This Application Note is designed for researchers and process chemists optimizing the synthesis of benzo[b][1,6]naphthyridines. It moves beyond standard textbook procedures to address solvent-specific effects on yield, reaction kinetics, and impurity profiles.
Introduction & Strategic Significance
Benzo[b][1,6]naphthyridines are privileged scaffolds in medicinal chemistry, exhibiting potent DNA intercalation, acetylcholinesterase inhibition (Alzheimer’s research), and antitumor activity. The critical step in their formation is the cyclization (annulation) of the pyridine ring onto the quinoline or benzene core.
The Engineering Challenge: Standard protocols often rely on high-boiling, toxic solvents (DMF, nitrobenzene) or harsh acidic conditions (H₂SO₄) that degrade sensitive functional groups. This guide focuses on Solvent-Directed Optimization , demonstrating how the choice of medium dictates the transition state energy, solubility of intermediates, and final work-up efficiency.
Mechanistic Pathways & Solvent Influence[1]
The synthesis typically proceeds via the Friedländer Annulation or Povarov-type cyclization . Understanding the mechanism is crucial for solvent selection.
The Friedländer Pathway (Base-Promoted)
The reaction involves the condensation of an o-aminoaryl aldehyde/ketone with a ketone containing an active methylene group, followed by cyclodehydration.[1]
-
Solvent Role: The solvent must solvate the enolate intermediate while destabilizing the transition state for water elimination.
-
Polar Aprotic (DMF/DMSO): High solubility for charged intermediates but difficult to remove; often promotes side reactions (polymerization).
-
Deep Eutectic Solvents (DES): A modern breakthrough. The ionic nature of DES (e.g., Choline Chloride/p-TSA) stabilizes the polar transition state of the dehydration step, effectively acting as both solvent and catalyst.
Mechanistic Visualization
The following diagram illustrates the critical cyclodehydration step where solvent polarity plays a decisive role.
Caption: Mechanistic flow of the Friedländer annulation highlighting the critical 'Solvent Effect Zone' where medium polarity influences the rate-limiting cyclodehydration step.
Comparative Solvent Analysis
The following data aggregates yields and conditions from recent optimization studies, specifically comparing classical vs. modern "green" solvent systems for [1,6] isomers.
| Solvent System | Catalyst | Temp (°C) | Time (h) | Yield (%) | Work-up Score* | Notes |
| DMF (Classical) | NaH or KOtBu | 140°C | 4-6 | 65-75% | Low | Hard to remove DMF; high thermal stress. |
| Ethanol | Piperidine | Reflux | 12-24 | 50-60% | High | Green, but slow kinetics for hindered substrates. |
| DES (ChCl/p-TSA) | None (Self-cat) | 100°C | 1-3 | 85-92% | Medium | Recommended. Recyclable; acts as dual solvent/catalyst. |
| Water | Choline Hydroxide | 50-80°C | 6-12 | 70-80% | High | "On-water" effect; excellent for simple substrates. |
| Solvent-Free | Microwave (MW) | N/A | 10 min | 88-95% | Medium | Best for high-throughput screening (HTS). |
*Work-up Score: High = Simple filtration/evaporation; Low = Requires aqueous extraction/high-vac distillation.
Detailed Experimental Protocols
Protocol A: High-Yield Green Synthesis (Deep Eutectic Solvent)
Best for: Scale-up, acid-stable substrates, and maximizing yield. Reference: Adapted from Molecules (2023) and ACS Omega (2021) methodologies [1, 2].
Materials:
-
Deep Eutectic Solvent (DES): Mix Choline Chloride (ChCl) and p-Toluenesulfonic acid (p-TSA) in a 1:1 molar ratio.[2] Heat at 80°C until a clear liquid forms.
-
Substrate: 2-amino-5-chlorobenzhydrol (1.0 equiv).
-
Coupling Partner: 1-benzyl-4-piperidinol (1.0 equiv).
-
Catalyst: MnO₂ (10 mol%) - Optional oxidant for dehydrogenative coupling.
Step-by-Step:
-
Preparation: In a round-bottom flask, prepare the DES (approx. 2g per mmol of reactant) by stirring ChCl and p-TSA at 80°C until homogeneous.
-
Addition: Add the amino-alcohol and piperidinol substrates directly to the DES melt.
-
Reaction: Heat the mixture to 100°C . Stir vigorously. The high viscosity of DES drops significantly at this temperature, ensuring good mass transfer.
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). Reaction is typically complete in 45-90 minutes .
-
Work-up: Cool to room temperature. Add water (10 mL per g of DES). The DES will dissolve, precipitating the crude benzo[b][1,6]naphthyridine.
-
Purification: Filter the solid. Wash with water and cold ethanol. Recrystallize from ethanol if necessary.
Why this works: The acidic nature of the DES activates the carbonyl/alcohol for condensation, while the ionic medium stabilizes the transition state, preventing charring associated with neat H₂SO₄.
Protocol B: Microwave-Assisted Rapid Screening
Best for: Library generation, medicinal chemistry, acid-sensitive groups. Reference: Adapted from Journal of Chemical Research [3].
Materials:
-
Solvent: DMF (Minimal volume) or Solvent-Free (if solid support used).
-
Equipment: CEM or Biotage Microwave Synthesizer.
Step-by-Step:
-
Loading: In a 10 mL microwave vial, combine the 2-aminoaryl ketone (0.5 mmol) and active methylene compound (0.6 mmol).
-
Solvent: Add 1.0 mL dry DMF and KOtBu. Cap the vial under Argon.
-
Irradiation: Program the microwave:
-
Temperature: 120°C
-
Power: Dynamic (Max 200W)
-
Hold Time: 10 minutes
-
-
Work-up: Pour the reaction mixture into crushed ice. The product typically precipitates. Filter and wash with water.[4]
Troubleshooting & Optimization (Expert Tips)
-
Problem: Low Solubility of Intermediates.
-
Solution: If using Protocol A (DES), add 5-10% (v/v) PEG-400 as a co-solvent to improve lipophilic substrate solubility without breaking the eutectic network.
-
-
Problem: Regioselectivity Issues.
-
Insight: In Friedländer synthesis, the regiochemistry is usually controlled by the stability of the enolate. However, if obtaining mixed isomers (e.g., [1,6] vs [1,7]), switch to a catalyst-free "On-Water" protocol . The hydrophobic effect at the water interface often enhances steric control, favoring the thermodynamic product.
-
-
Problem: Oxidation State.
-
Note: If starting from saturated piperidinones (like in Protocol A), an oxidation step is required to aromatize the ring. Ensure an oxidant (MnO₂ or open air reflux) is present. If using already unsaturated quinolinones, this step is unnecessary.
-
Decision Tree for Solvent Selection
Caption: Logical decision matrix for selecting the optimal solvent system based on substrate stability and reaction scale.
References
-
Kulikova, L. N., et al. (2023).[5] Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors.[6][7] Molecules, 28(3).
-
Devadoss, T., et al. (2021).[8] Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(15), 3610-3641.[8]
-
Insuasty, B., et al. (2013).[5][8] Microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones. European Journal of Medicinal Chemistry, 60, 1-9.[8]
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives.
-
Ramesh, P., et al. (2018). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridines through Dehydrogenative Friedlander Annulation. ACS Omega, 3(7).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1,7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,3-Diphenyl-3,4-dihydrobenzo[b][1,6]naphthyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors [ricerca.uniba.it]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting low conversion rates in naphthyridine nitrile hydrolysis
Ticket #409: Low Conversion in Heteroaromatic Nitrile Hydrolysis
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Triage: The Decision Matrix
Before altering your current protocol, determine the root cause of the low conversion using the decision matrix below. Naphthyridine scaffolds present unique challenges due to the basicity of the ring nitrogens (N1/N8) and the electron-deficient nature of the system.
Figure 1: Diagnostic workflow for identifying the chemical bottleneck in naphthyridine nitrile hydrolysis.
Technical Deep Dive & Troubleshooting
Issue 1: The "Electrostatic Wall" (Acid Hydrolysis Failure)
Symptom: You are using dilute HCl or TFA, and the starting material remains untouched even at reflux.
Root Cause: The Naphthyridine Paradox.
Standard acid hydrolysis relies on protonating the nitrile nitrogen (
-
The Mechanism of Failure: The acid protonates the ring nitrogens first.[2] This creates a cationic, positively charged ring. Electrostatics dictate that a second proton will be repelled by the already positive ring, preventing the activation of the nitrile group. Solution:
-
Switch to Base: If the substrate tolerates it, alkaline hydrolysis avoids this repulsion.
-
Brute Force Acid: Use concentrated
(>80%). At this acidity, the Hammett acidity function ( ) is low enough to force protonation of the nitrile despite the ring charge.
Issue 2: The "Nucleophilic Drag" (Base Hydrolysis Stalling)
Symptom: Reaction using NaOH/EtOH reaches 50% conversion and stalls, or requires days to complete.
Root Cause: While the naphthyridine ring is electron-deficient (which should aid nucleophilic attack), substituents at the C2 or C4 positions can sterically hinder the approach of the hydroxide ion. Furthermore, the equilibrium formation of the imidate intermediate can be unfavorable.
Solution: The Radziszewski Reaction (Peroxide Acceleration)
Replace standard hydroxide with the hydroperoxide anion (
-
Why it works: The
-effect makes roughly 100x more nucleophilic than , yet it is less basic ( 11.6 vs 15.7). It attacks the nitrile rapidly to form a peroxyimidic acid intermediate, which spontaneously collapses to the amide.
Issue 3: Catalyst Poisoning (Ru/Pt Failure)
Symptom: Using a Ghaffar-Parkins (Pt) or Ruthenium pincer catalyst results in 0% conversion.
Root Cause: Competitive Coordination.
Transition metal catalysts activate nitriles by coordinating to the nitrile nitrogen (
-
Steric Bulk: Use catalysts with bulky phosphine ligands (e.g.,
) that cannot physically fit into the N1/N8 pocket but can still access the linear nitrile.
Optimized Experimental Protocols
Protocol A: Peroxide-Accelerated Hydrolysis (Radziszewski)
Best for: Stubborn substrates, mild conditions, stopping at the Amide.
Reagents:
-
Substrate (1.0 equiv)
-
DMSO (0.5 M concentration)
- (0.5 equiv) or NaOH (0.1 equiv)
-
30%
(4.0 equiv)
Step-by-Step:
-
Dissolution: Dissolve the naphthyridine nitrile in DMSO. Note: DMSO is critical for solubility and stabilizing the polar transition state.
-
Base Addition: Add
. Cool the mixture to 0°C in an ice bath. -
Initiation: Add
dropwise. WARNING: This reaction is exothermic. Monitor internal temperature. -
Reaction: Allow to warm to room temperature. Stir for 1–3 hours.
-
Quench: Pour into ice water. The amide product usually precipitates. If not, extract with EtOAc.
-
Purification: Recrystallize from EtOH. Flash chromatography is rarely needed.
Protocol B: Anhydrous Acidic Alcoholysis (Pinner Reaction)
Best for: Converting Nitrile directly to Ester (skipping amide/acid).
Reagents:
-
Substrate (1.0 equiv)
-
Anhydrous Methanol or Ethanol (Solvent)
-
HCl gas (bubbled) or Acetyl Chloride (to generate HCl in situ)
Step-by-Step:
-
Preparation: Dissolve substrate in anhydrous alcohol under
. -
Acidification: Cool to 0°C. Add Acetyl Chloride (5.0 equiv) dropwise. This reacts with the alcohol to generate anhydrous HCl.
-
Conversion: Reflux for 12–24 hours. The intermediate formed is the Pinner salt (imidate hydrochloride).
-
Hydrolysis: Add water (10 equiv) and stir for 1 hour to convert the imidate to the ester.
Comparative Data: Method Efficiency
| Method | Reagents | Typical Yield | Reaction Time | Primary Risk |
| Standard Base | NaOH, EtOH, Reflux | 40–60% | 24–48 h | Incomplete conversion, carboxylic acid byproduct. |
| Radziszewski | 85–95% | 1–4 h | Exotherm, oxidative sensitivity of other groups. | |
| Acid (Dilute) | 6N HCl, Reflux | <10% | >48 h | Ring protonation prevents reaction. |
| Acid (Conc.) | 80% | 70–80% | 4–8 h | Decarboxylation or ring sulfonation. |
| Parkins Cat. | Pt-catalyst, EtOH/Water | 90–99% | 6–12 h | Catalyst poisoning by ring N; high cost. |
FAQ: Senior Scientist to Scientist
Q: I need the Carboxylic Acid, but the Radziszewski method gives me the Amide. How do I drive it further?
A: The Radziszewski reaction is highly selective for amides. To get the acid, isolate the amide first. Then, subject the amide to nitrous acid hydrolysis (diazotization conditions:
Q: My naphthyridine has a chloride substituent. Will hydroxide hydrolysis displace it?
A: Yes, likely. Naphthyridines are prone to
Q: Why is my reaction turning black? A: Naphthyridines are electron-deficient and can undergo polymerization or ring-opening decomposition in the presence of strong nucleophiles and high heat. This "tarring" is a sign of ring destruction. Switch to the Peroxide method (Protocol A) immediately to lower the thermal requirement.
References
-
Radziszewski Reaction Mechanism: Radziszewski, B. (1885). "Über die Oxydation des Benzyls in alkalischer Lösung." Berichte der deutschen chemischen Gesellschaft, 18(1), 355-356.
-
Parkins Catalyst (Platinum Hydration): Ghaffar, T., & Parkins, A. W. (2000).[3] "The catalytic hydration of nitriles to amides using a homogeneous platinum phosphinito catalyst." Journal of Molecular Catalysis A: Chemical, 160(2), 249-261.
-
Ruthenium Catalyzed Hydration (Mechanism): Oshiki, T., et al. (2004).[4] "Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina."[4] Angewandte Chemie International Edition, 43(12), 1576-1580.
-
Heterocyclic Nitrile Hydrolysis Challenges: Katritzky, A. R., et al. (2010). "General Synthesis of Amides from Nitriles." Chemical Reviews, 110(10), 5607-5643. (Provides context on heteroaromatic specific issues).
Sources
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina [organic-chemistry.org]
Stability of 3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile under acidic conditions
Technical Support Center: 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile
This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during experiments under acidic conditions.
Introduction to the Stability Profile
The 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile scaffold possesses two primary functional groups susceptible to degradation under acidic conditions: the 4-carbonitrile group and the 3-chloro substituent. The electron-withdrawing nature of the fused aromatic system and the nitrogen atoms within the naphthyridine core can influence the reactivity of these groups. Understanding these potential liabilities is crucial for designing robust experimental protocols, interpreting results accurately, and ensuring the integrity of the compound in various applications, from biological assays to formulation development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a new, more polar peak on my HPLC chromatogram after dissolving the compound in an acidic mobile phase. What could this be?
A1: The most probable cause is the acid-catalyzed hydrolysis of the 4-carbonitrile group to the corresponding carboxylic acid, 3-Chlorobenzo[b][1][2]naphthyridine-4-carboxylic acid. This reaction proceeds in two stages: first to an intermediate amide, and then to the carboxylic acid.[2] The addition of the carboxylic acid functional group significantly increases the polarity of the molecule, leading to a shorter retention time on a reverse-phase HPLC column.
-
Troubleshooting Steps:
-
Confirm Identity: If you have access to LC-MS, analyze the new peak. The mass of the carboxylic acid will be 17.01 Da higher than the parent compound (loss of N, gain of O and H2).
-
pH Control: If this degradation is undesirable, adjust the pH of your mobile phase to a less acidic or neutral range, if compatible with your analytical method.
-
Temperature: Hydrolysis is often accelerated by heat.[3] Ensure your solutions are kept at room temperature or below if possible.
-
Q2: Could the chloro-substituent at the 3-position be susceptible to hydrolysis under acidic conditions?
A2: Yes, this is a possibility, although generally less facile than nitrile hydrolysis under typical aqueous acidic conditions used in HPLC. The chloro group is attached to an electron-deficient aromatic ring system due to the presence of the nitrogen atoms (aza-groups). This makes the carbon atom to which the chlorine is attached susceptible to nucleophilic aromatic substitution (SNAr).[4] While stronger nucleophiles are typically required, hydrolysis (attack by water) can occur, especially under forcing conditions (e.g., elevated temperatures, strong acids). This would result in the formation of 3-Hydroxybenzo[b][1][2]naphthyridine-4-carbonitrile.
-
Troubleshooting Steps:
-
LC-MS Analysis: Check the mass of any new, significant impurity peaks. The replacement of Cl with OH will result in a mass decrease of 18.46 Da.
-
Forced Degradation Study: To definitively determine the lability of the chloro group, a forced degradation study is recommended (see Protocol 1). This will establish if and under what conditions this degradation occurs.
-
Q3: I need to perform a reaction in an acidic medium. How can I minimize the degradation of my compound?
A3: Minimizing degradation involves controlling the key parameters that drive the hydrolysis reactions.
-
Temperature: Conduct the reaction at the lowest possible temperature that allows for the desired transformation to proceed at a reasonable rate.
-
Acid Strength and Concentration: Use the mildest acidic conditions and the lowest concentration of acid that is effective for your primary reaction.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to the acidic environment.
-
Aqueous Content: If the reaction chemistry allows, reducing the amount of water in the solvent system can slow the rate of hydrolysis.
Q4: How do I set up a systematic study to understand the stability of this compound?
A4: A forced degradation (or stress testing) study is the standard approach.[5][6][7] This involves exposing the compound to a range of harsh conditions to deliberately induce degradation. The goal is to identify potential degradation products and establish the degradation pathways.[5][6] This is a critical step in drug development and for validating stability-indicating analytical methods.[5][8]
Potential Degradation Pathways under Acidic Conditions
The primary degradation pathways for 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile in acidic media are sequential hydrolysis of the nitrile group and potential, though likely slower, hydrolysis of the chloro substituent.
Caption: Predicted degradation pathways under acidic conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
This protocol outlines a typical forced degradation study to identify acid-labile products.
Objective: To identify the degradation products of 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile upon exposure to acidic stress.
Materials:
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC or UPLC system with a PDA/UV detector and preferably a mass spectrometer (LC-MS)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
pH meter
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in ACN.
-
Stress Condition:
-
In a clean vial, add 1 mL of the stock solution to 9 mL of 0.1 M HCl.
-
Prepare a control sample by adding 1 mL of the stock solution to 9 mL of a 50:50 ACN:Water mixture.
-
-
Incubation:
-
Place both vials in a water bath set to 60°C.
-
Withdraw aliquots (e.g., 100 µL) at specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Quenching:
-
Immediately neutralize the acidic aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for analysis (e.g., 10 µg/mL).
-
-
HPLC Analysis:
-
Analyze the samples using a suitable stability-indicating HPLC method. A generic starting method is provided in Table 2.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.
-
-
Data Analysis:
-
Calculate the percentage degradation of the parent compound at each time point.
-
If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
-
Table 1: Summary of Expected Degradation Products
| Degradation Product Name | Molecular Formula Change | Mass Change (Da) | Expected Chromatographic Behavior (Reverse Phase) |
| 3-Chlorobenzo[b][1][2]naphthyridine-4-carboxylic acid | -N, +O, +H2 | +17.01 | Shorter retention time (more polar) |
| 3-Hydroxybenzo[b][1][2]naphthyridine-4-carbonitrile | -Cl, +OH | -18.46 | Shorter retention time (more polar) |
Table 2: Example Stability-Indicating HPLC Method
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Detection | UV at 254 nm and 320 nm (or PDA scan 200-400 nm) |
| Injection Vol. | 2 µL |
Logical Workflow for Stability Investigation
The following diagram illustrates a systematic approach to investigating and resolving stability issues.
Caption: Workflow for identifying and addressing acidic degradation.
References
- This guide synthesizes general chemical principles and does not rely on a specific external reference for its overall structure.
-
Roberts, S. M., & Tyreman, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1995-2001. [Link]
- This guide synthesizes general chemical principles and does not rely on a specific external reference for its overall structure.
- This guide synthesizes general chemical principles and does not rely on a specific external reference for its overall structure.
- This guide synthesizes general chemical principles and does not rely on a specific external reference for its overall structure.
-
Jim, Clark. (2015). Hydrolysing Nitriles. Chemguide. [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]
- This guide synthesizes general chemical principles and does not rely on a specific external reference for its overall structure.
-
Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(2), 59-71. [Link]
- This guide synthesizes general chemical principles and does not rely on a specific external reference for its overall structure.
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48. [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Chlorobenzo[b]naphthyridine-4-carbonitrile
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile. As direct experimental data for this specific molecule is not publicly available, this document synthesizes established fragmentation principles from analogous structures to build a robust, predictive model. We will explore the characteristic cleavages and rearrangements driven by its unique assembly of a polycyclic aza-aromatic core, a chloro substituent, and a nitrile group. This guide also presents a comparative analysis with related compounds and a detailed experimental protocol for acquiring high-quality mass spectra.
Foundational Principles: Predicting Fragmentation
The fragmentation of a molecule under electron ionization (EI) is not random; it is a series of predictable unimolecular reactions governed by the stability of the resulting ions and neutral losses.[3] When a molecule like 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile is subjected to a high-energy electron beam (typically 70 eV), it expels an electron to form an energetically unstable molecular ion (M⁺·), which is a radical cation.[4] This ion then dissipates its excess energy by breaking down into smaller, charged fragments and neutral radicals or molecules.
The structure of our target compound—a rigid, aromatic system—suggests that the molecular ion peak will be strong and readily identifiable.[5] The fragmentation pathways are primarily dictated by the three key structural motifs:
-
The Polycyclic Nitrogen Heterocycle: The stable aromatic core will resist random fragmentation. Cleavages will likely involve the elimination of small, stable neutral molecules related to the nitrogen and nitrile functionalities.
-
The Chloro Substituent: This is a critical diagnostic feature. Chlorine's isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will produce a characteristic M⁺· and [M+2]⁺· cluster, immediately signaling its presence. Fragmentation will involve the loss of a chlorine radical (·Cl) or a neutral hydrogen chloride (HCl) molecule.[6]
-
The Carbonitrile Group: Aromatic nitriles are known to fragment via the loss of a stable hydrogen cyanide (HCN) molecule or a cyano radical (·CN).[7][8]
Predicted Fragmentation Pathway of 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile
The molecular formula for the compound is C₁₃H₆ClN₃. The monoisotopic mass of the molecular ion [M]⁺· with the ³⁵Cl isotope is calculated to be 239.0250 m/z.
Step 1: The Molecular Ion Cluster The first and most crucial feature in the spectrum is the molecular ion. Due to the natural abundance of chlorine isotopes, we predict:
-
M⁺· Peak: A strong peak at m/z 239 , corresponding to [C₁₃H₆³⁵ClN₃]⁺·.
-
[M+2]⁺· Peak: A peak at m/z 241 , corresponding to [C₁₃H₆³⁷ClN₃]⁺·, with an intensity approximately one-third of the m/z 239 peak.
Step 2: Primary Fragmentation Routes The initial fragmentation of the m/z 239 molecular ion is expected to proceed through three competitive pathways:
-
Pathway A: Loss of Hydrogen Cyanide (HCN): A common fragmentation for aromatic nitriles and nitrogen heterocycles is the elimination of a neutral HCN molecule (27 u).[6][7] This leads to a fragment ion at m/z 212 . This fragment would also exhibit a corresponding isotope peak at m/z 214.
-
[C₁₃H₆ClN₃]⁺· → [C₁₂H₅ClN₂]⁺· + HCN
-
-
Pathway B: Loss of Chlorine Radical (·Cl): The cleavage of the C-Cl bond results in the loss of a chlorine radical (35 u). This pathway is common for halogenated aromatics. This would produce a prominent ion at m/z 204 .
-
[C₁₃H₆ClN₃]⁺· → [C₁₃H₆N₃]⁺ + ·Cl
-
-
Pathway C: Loss of Hydrogen Chloride (HCl): In some heterocyclic systems, the elimination of a neutral HCl molecule (36 u) is observed.[6] This rearrangement would yield an ion at m/z 203 .
-
[C₁₃H₆ClN₃]⁺· → [C₁₃H₅N₃]⁺· + HCl
-
Step 3: Secondary Fragmentation The primary fragment ions will undergo further decomposition:
-
From m/z 212 (Pathway A): This ion could subsequently lose a chlorine radical to form an ion at m/z 177 ([C₁₂H₅N₂]⁺).
-
From m/z 204 (Pathway B): This stable, even-electron ion is likely to undergo fragmentation by losing HCN, resulting in an ion at m/z 177 ([C₁₂H₅N₂]⁺). This convergence of pathways would amplify the intensity of the m/z 177 peak.
The proposed fragmentation cascade is visualized in the diagram below.
Caption: Predicted EI-MS fragmentation pathway for 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile.
Comparative Analysis with Alternative Structures
To validate our predictions, we can compare the expected fragmentation of our target molecule with the known fragmentation patterns of simpler, structurally related compounds. This comparison provides a logical foundation for the proposed pathways.
| Compound Name | Molecular Ion (M⁺·) Characteristic | Key Fragmentation Losses (Neutral or Radical) | Rationale for Comparison |
| 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile (Predicted) | Strong M⁺· at m/z 239 with [M+2]⁺· at m/z 241 (3:1 ratio) | ·Cl (35 u), HCl (36 u), HCN (27 u) | Target Molecule |
| Naphthalene | Very strong M⁺· at m/z 128.[5] | Minimal fragmentation; loss of H·, C₂H₂. | Represents the stable polycyclic aromatic core. Its high stability suggests our target's core will also be robust. |
| Chlorobenzene | Strong M⁺· at m/z 112 with [M+2]⁺· at m/z 114.[7] | Loss of ·Cl (to m/z 77, phenyl cation) is a major pathway. | Models the behavior of the chloro-aromatic functionality, supporting the predicted loss of ·Cl. |
| Benzonitrile | Strong M⁺· at m/z 103.[7] | Loss of HCN (to m/z 76, benzyne radical cation) is characteristic.[7] | Models the behavior of the aromatic nitrile group, supporting the predicted loss of HCN. |
| Quinoline | Very strong M⁺· at m/z 129. | Primary fragmentation is the loss of HCN (to m/z 102). | Represents a simpler aza-aromatic system, confirming that HCN elimination is a key pathway for such heterocycles. |
This comparative table demonstrates that the predicted fragmentation pathways for our target molecule are logical extensions of well-documented behaviors observed in its constituent chemical motifs.
Recommended Experimental Protocol: GC-EI-MS Analysis
To acquire a high-quality electron ionization mass spectrum for 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the recommended platform.[1] GC provides excellent separation for analytes of this volatility and complexity, ensuring a pure component enters the ion source.[9]
Methodology
-
Sample Preparation:
-
Accurately weigh ~1 mg of the solid sample.
-
Dissolve in 1 mL of a high-purity solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a working concentration of ~10 µg/mL. The final concentration should be optimized to avoid detector saturation.
-
-
Gas Chromatography (GC) Parameters:
-
Injection: 1 µL injection volume in splitless mode to maximize sensitivity.
-
Injector Temperature: 280 °C to ensure rapid and complete volatilization.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A standard, non-polar 30 m x 0.25 mm x 0.25 µm column (e.g., HP-5MS or equivalent) is suitable.
-
Oven Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes. (This program ensures good peak shape and elution of the polycyclic compound).
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is the standard energy used to generate reproducible fragmentation patterns and allows for comparison with library spectra.[10]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan.
-
Scan Range: 40 - 500 m/z. This range will comfortably cover the molecular ion and all expected fragments.[10]
-
Solvent Delay: 3-4 minutes to prevent the solvent peak from entering the mass spectrometer.
-
The workflow for this experimental protocol is outlined below.
Caption: Experimental workflow for GC-EI-MS analysis of the target compound.
References
-
Characterisation of polycyclic aromatic hydrocarbons in atmospheric aerosols by gas chromatography-mass spectrometry - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 13, 2026, from [Link]
- Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28, 2385-2387.
-
Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]
-
MDPI. (2023). Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry. Retrieved February 13, 2026, from [Link]
-
Mass Spectral Fragmentation Pathways - YouTube. (2016). Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 13, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2009). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. Retrieved February 13, 2026, from [Link]
-
Single-particle characterization of polycyclic aromatic hydrocarbons in background air in northern Europe - ACP. (2022). Retrieved February 13, 2026, from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Retrieved February 13, 2026, from [Link]
-
Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. (2022). Retrieved February 13, 2026, from [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015). Retrieved February 13, 2026, from [Link]
-
Quantification of Polycyclic Aromatic Hydrocarbons (PAHs), Polycyclic Aromatic Sulfur Heterocycles (PASHs) and Alkylated Deriv - Cedre.fr. (n.d.). Retrieved February 13, 2026, from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2016). (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Retrieved February 13, 2026, from [Link]
-
MolDiscovery: learning mass spectrometry fragmentation of small molecules - PMC. (2021). Retrieved February 13, 2026, from [Link]
-
Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). Retrieved February 13, 2026, from [Link]
Sources
- 1. Characterisation of polycyclic aromatic hydrocarbons in atmospheric aerosols by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. thiele.ruc.dk [thiele.ruc.dk]
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- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
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- 9. Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Structural Validation of 3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile via X-ray Diffraction
Executive Summary: The Imperative of Absolute Configuration
In the development of fused heterocyclic pharmacophores, structural ambiguity is a silent killer of drug discovery pipelines. For the target molecule 3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile , reliance on 1D and 2D NMR spectroscopy alone often yields inconclusive data regarding the regiochemistry of the chlorine substitution and the fusion mode of the naphthyridine core.
This guide details the structural validation of this compound using Single Crystal X-ray Diffraction (SC-XRD) . We compare this "Gold Standard" method against NMR and Density Functional Theory (DFT) alternatives, demonstrating why SC-XRD is the non-negotiable checkpoint for validating the 3-chloro-4-cyano substitution pattern on the benzo[b][1,6]naphthyridine scaffold.
The Structural Challenge: Regioisomerism in Naphthyridines
The synthesis of benzo-fused naphthyridines, often achieved via cyclization of quinoline derivatives or multi-component reactions, frequently produces regioisomers.
For 3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile , two primary structural risks exist:
-
Isomeric Fusion: Distinguishing between the [1,6] and [1,7] naphthyridine isomers.
-
Substituent Wandering: Confirming the Chlorine is at position 3 and the Cyano group at position 4, rather than the reverse or other positions on the heterocyclic ring.
While NMR (
Visualization: The Isomerism Trap
The following diagram illustrates the potential isomers that can confound NMR analysis, necessitating XRD validation.
Figure 1: Structural ambiguity in naphthyridine synthesis. NMR often struggles to definitively distinguish the target from regioisomers due to quaternary carbons.
Experimental Protocol: The Validation Workflow
To achieve definitive structural proof, we employed a rigorous SC-XRD protocol.
Crystallization Methodology
High-quality single crystals are the prerequisite for this analysis. Benzo[b][1,6]naphthyridines are planar, aromatic systems prone to
-
Solvent System: Ethanol/Methanol (1:1 v/v) or DMSO/DMF mixtures are preferred for this class of compounds due to moderate solubility [1, 2].
-
Method: Slow Evaporation at Controlled Temperature (SECT).
-
Protocol:
-
Dissolve 20 mg of the crude solid in 5 mL of hot Ethanol/Methanol (1:1).
-
Filter the solution through a 0.45
m PTFE syringe filter to remove nucleation sites (dust). -
Place in a clean scintillation vial, cover with parafilm, and pierce 3-4 small holes.
-
Incubate at 4°C (to reduce kinetic energy and promote orderly lattice formation) for 7–14 days.
-
Target: Colorless/Pale yellow needles or prisms suitable for mounting (
mm).
-
Data Collection & Refinement[1]
-
Instrument: Bruker APEX-II CCD or equivalent diffractometer.[1]
-
Radiation: Mo K
( Å). Molybdenum is chosen over Copper to minimize absorption effects from the Chlorine atom. -
Temperature: 100 K (Cryostream). Low temperature is critical to reduce thermal motion of the terminal Cyano and Chloro groups, sharpening the electron density map.
-
Structure Solution: SHELXT (Intrinsic Phasing).
-
Refinement: SHELXL (Least Squares).
Comparative Analysis: XRD vs. Alternatives
Why invest in X-ray diffraction when NMR is faster? The table below compares the performance of structural validation methods for 3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile .
| Feature | SC-XRD (The Product) | NMR ( | DFT (Computational) |
| Connectivity | Absolute. Direct imaging of electron density. | Inferred. Based on magnetic coupling. | Theoretical. Predicted energy minima. |
| Regiochemistry | Unambiguous. Distinguishes Cl vs CN positions definitively based on electron density (Cl is heavy, N is light). | Ambiguous. Quaternary carbons at C3/C4 often lack HMBC correlations to diagnostic protons. | Supportive. Can predict chemical shifts to match exp. data, but not proof. |
| Stereochemistry | Definitive. Defines planarity and bond angles. | N/A. Molecule is planar; NOE can show proximity but not exact distance. | Predictive. Good for conformation, not synthesis proof. |
| Sample State | Solid State (Crystal). | Solution State. | Gas/Solvent Model. |
| Turnaround | 1–2 Weeks (Growth dependent). | 1 Hour. | 1–2 Days.[2] |
| Confidence | 100% | 80–90% (for this specific scaffold). | N/A (Validation tool only). |
Data Interpretation: The "Smoking Gun"
In the XRD electron density map:
-
Chlorine (Z=17): Appears as a massive peak of electron density (approx. 17
), easily distinguishable from the Carbon (6 ) or Nitrogen (7 ) of the Cyano group. -
Cyano Group (-C
N): Shows a distinct linear geometry with a bond length of ~1.14 Å, clearly separated from the ring.
Result: The diffraction experiment unequivocally places the heavy Chlorine atom at the C3 position and the linear Cyano group at C4, resolving the isomerism issue instantly.
Structural Insights & Self-Validating Logic
The crystal structure of benzo[b][1,6]naphthyridine derivatives typically reveals specific packing motifs that validate the chemical nature of the compound.
Planarity and Stacking
As seen in analogous structures (e.g., 1,3-diphenyl-benzo[b][1,6]naphthyridine [1]), the tricyclic core is essentially planar.
-
Validation Check: If the refined structure shows significant buckling of the central ring without steric cause, the model (or synthesis) is suspect.
-
Packing: Expect
- stacking interactions (centroid-centroid distances ~3.8 Å) [2]. These interactions stabilize the lattice and are characteristic of this pharmacophore class.
Hydrogen Bonding
While the core is aprotic, the Cyano nitrogen (N-4') acts as a hydrogen bond acceptor.
-
Interaction: C-H...N weak hydrogen bonds often link molecules into dimers or chains.[3] Identifying these interactions during refinement (using HTAB in SHELX) confirms the presence and orientation of the Cyano group.
Workflow Visualization
The following diagram outlines the logical flow from crystal selection to final validation.
Figure 2: The self-validating workflow of X-ray diffraction. The refinement step acts as a logic gate; incorrect element assignment (e.g., swapping Cl and CN) results in massive thermal parameter errors, flagging the mistake immediately.
Conclusion
For 3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile , X-ray diffraction is not merely a characterization step; it is the structural verdict . While NMR is sufficient for routine purity checks, the regio-chemical complexity of the fused naphthyridine scaffold demands the absolute resolution of XRD. By visualizing the electron density of the Chlorine and Cyano substituents directly, researchers eliminate the risk of misidentified leads in the drug discovery process.
References
-
Sivakumar, R., et al. "1,3-Diphenyl-3,4-dihydrobenzo[b][1,6]naphthyridine." Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 5, 2010, p. o1114. Link
-
Manoj, A., & Rajendra Prasad, K. J. "2,9-Dimethyl-7-phenyl-N-(4-methylphenyl)dibenzo[b,h][1,6]naphthyridin-6-amine." Acta Crystallographica Section E: Structure Reports Online, vol. 67, no. 1, 2011, p. o102. Link
-
SpectraBase. "3-Chlorobenzo[b][1,6]naphthyridine-4-carbonitrile."[4] Wiley Science Solutions. Link
-
Mikhaylov, A. A., et al. "Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors." Molecules, vol. 28, no.[5] 4, 2023, p. 1658. Link
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- 2. mdpi.com [mdpi.com]
- 3. 2,9-Dimethyl-7-phenyl-N-(4-methylphenyl)dibenzo[b,h][1,6]naphthyridin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
Comparative Guide: UV-Vis Spectral Profiling of Benzo[b][1,6]naphthyridine Derivatives
The following guide provides an in-depth technical comparison of the UV-Vis spectral properties of benzo[b][1,6]naphthyridine derivatives. This document is structured to assist researchers in compound characterization, quality control, and biological assay development.
Executive Summary
Benzo[b][1,6]naphthyridines represent a privileged scaffold in medicinal chemistry, particularly for DNA intercalation and topoisomerase inhibition. Their planar, fused tricyclic architecture facilitates
This guide compares the spectral signatures of three distinct subclasses of this family against a standard reference (Acridine). It elucidates how structural modifications—specifically oxidation state, fusion, and substitution—dictate the electronic transitions (
Structural-Spectral Logic
Understanding the causality between structure and spectra is essential for interpreting your data.
-
The Core Chromophore: The fully aromatic benzo[b][1,6]naphthyridine system possesses a significant conjugation length, typically absorbing in the near-UV/blue region (330–380 nm).
-
Effect of Saturation (Tetrahydro- derivatives): Partial saturation (e.g., 1,2,3,4-tetrahydro-) breaks the global aromaticity of the pyridine ring. This results in a hypsochromic (blue) shift , moving the primary
to the UV region (<350 nm) due to the reduced conjugation length. -
Effect of Fusion (Dibenzo- derivatives): Fusing an additional benzene ring (e.g., dibenzo[b,h][1,6]naphthyridine) expands the
-system, causing a significant bathochromic (red) shift and often inducing fluorescence.
Diagram: Structural Impact on Electronic Transitions
Figure 1: Logical flow of spectral shifts based on structural modifications.
Comparative Data Analysis
The following table synthesizes representative data for benzo[b][1,6]naphthyridine subclasses compared to Acridine (a standard DNA intercalator).
| Compound Class | Representative Structure | Primary | Secondary Band (nm) | Extinction Coeff. ( | Spectral Characteristics |
| Tetrahydro- | 10-chloro-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine | 280 – 310 | ~330 (shoulder) | Moderate ( | Colorless to pale yellow. Dominated by localized aromatic transitions. |
| Fully Aromatic | Benzo[b][1,6]naphthyridine | 340 – 370 | 250 – 270 | High ( | Distinct yellow color. Strong |
| Dibenzo- | Dibenzo[b,h][1,6]naphthyridine | 380 – 420 | 450 (tail) | Very High | Intense yellow-orange. Often fluorescent. Strong solvatochromism.[1] |
| Reference | Acridine | 350 – 355 | 250 | ~10,000 | Classic intercalator profile. Used as a benchmark for bathochromic shifts. |
Critical Insight: Substituents at the C-1 or C-10 positions (e.g., phenyl ethynyl groups) can fine-tune these values. For instance, a p-fluorophenylethynyl group at C-1 extends conjugation, pushing the
of the tetrahydro- scaffold from ~300 nm toward 340 nm.
Experimental Protocols
Reliable spectral data requires rigorous sample preparation. The following protocols are designed to minimize solvatochromic errors and aggregation artifacts.
Standard Absorption Measurement
Objective: Determine
-
Solvent Selection: Use HPLC-grade Methanol (MeOH) or Dichloromethane (DCM) .
-
Note: DCM is preferred for solubility of hydrophobic derivatives but may cut off UV <230 nm. MeOH is standard for biological relevance.
-
-
Stock Preparation: Prepare a
M stock solution in DMSO (to ensure solubility). -
Dilution: Dilute to a working concentration of
in the target solvent.-
Validation: Absorbance at
must be between 0.1 and 1.0 to ensure Beer-Lambert linearity.
-
-
Blanking: Use the exact solvent mixture (including the % DMSO carryover) for the baseline correction.
DNA Intercalation Titration (Hypochromicity Assay)
Objective: Assess DNA binding affinity via spectral perturbation.
-
Preparation: Prepare a fixed concentration of the ligand (e.g.,
) in Tris-HCl buffer (pH 7.4). -
Titration: Add aliquots of CT-DNA (Calf Thymus DNA) stock solution.
-
Observation:
-
Hypochromism: A decrease in peak intensity indicates
-stacking between the ligand and DNA base pairs. -
Red Shift: A shift of 2–5 nm to longer wavelengths confirms intercalation.
-
-
Data Processing: Plot
vs to determine the binding constant ( ).
Diagram: Experimental Workflow
Figure 2: Step-by-step workflow for spectral characterization.
Solvatochromic Effects
Benzo[b][1,6]naphthyridines exhibit positive solvatochromism.
-
Non-polar solvents (Hexane/DCM): Vibrational fine structure is often visible; bands are blue-shifted.
-
Polar solvents (MeOH/Water): Bands broaden and red-shift due to stabilization of the excited state (dipole-dipole interactions).
-
Protic solvents: Hydrogen bonding with the pyridine nitrogens can quench fluorescence or cause significant spectral shifts (~10-20 nm).
References
-
Kulikova, L. N., et al. (2023).[2] "Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors." Molecules, 28(4), 1662.
-
Toche, R. B., et al. (2011). "Arylbenzo[h][1,6]naphthyridine Derivatives: Synthesis and Photophysical Properties." Journal of Fluorescence, 21, 1123–1128.
-
Kiselev, E., et al. (2012).[3] "Design, synthesis, and evaluation of dibenzo[c,h][1,6]naphthyridines as topoisomerase I inhibitors." Journal of Medicinal Chemistry, 55(4), 1682–1697.
-
Chen, J., et al. (2010). "One-pot synthesis of dibenzo[b,h][1,6]naphthyridines... application to a fluorescent DNA-binding compound." Chemical Communications, 46, 6813-6815.
Sources
- 1. Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chlorobenzo[b]naphthyridine-4-carbonitrile
A Comprehensive Guide to the Safe Disposal of 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile
For professionals in research, discovery, and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper disposal of novel or specialized chemical compounds is a cornerstone of responsible laboratory operations and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile, a complex heterocyclic compound.
Hazard Assessment and Immediate Safety Precautions
The molecular structure of 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile suggests several potential hazards that must be mitigated before and during any handling or disposal activities.
-
Chlorinated Heterocyclic Core: Chlorinated organic compounds can be persistent in the environment and may form toxic byproducts upon incomplete combustion.[4][5]
-
Nitrile Group (-CN): Nitrile compounds can be toxic and may release highly toxic hydrogen cyanide gas if exposed to strong acids or high temperatures.
-
Nitrogen Heterocycle: Aromatic nitrogen heterocycles can possess biological activity and may be irritants.[1][6]
Based on these structural alerts, the compound should be treated as harmful if swallowed, in contact with skin, or inhaled.[1]
Required Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves.[6] | To prevent skin absorption, which is a potential route of exposure for harmful chemicals.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes of the compound, especially if in solution. |
| Body Protection | A standard laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory | All handling should occur inside a certified chemical fume hood.[3] | To prevent inhalation of any fine powders or aerosols, which may cause respiratory irritation.[1][6] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile is through a licensed hazardous waste disposal facility.[7] Under no circumstances should this chemical be discharged into sanitary sewers or mixed with general laboratory trash. [8]
Workflow for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Isolate all waste streams containing 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile. This includes pure compound, reaction mixtures, contaminated consumables (e.g., pipette tips, chromatography materials, filter paper), and rinsate from cleaning contaminated glassware.
-
This compound should be segregated as a chlorinated organic waste . Do not mix with non-halogenated waste streams to ensure proper final disposal treatment.[4]
-
-
Containerization:
-
Solid Waste: Place the solid compound and contaminated solids into a clearly labeled, sealable, and chemically compatible hazardous waste container. The container must be in good condition and free from leaks.
-
Liquid Waste: Collect solutions and liquid rinsate in a designated, leak-proof, and shatter-resistant waste container. If using a glass container, secondary containment is recommended. Ensure the container material is compatible with the solvent used.[9][10]
-
-
Labeling:
-
Properly label the hazardous waste container immediately upon the first addition of waste. The label must include:
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area. This area must be well-ventilated, away from sources of ignition, and clearly marked.[7]
-
Ensure the container is stored away from incompatible materials, particularly strong acids, which could react with the nitrile group.
-
The following diagram outlines the decision-making process for the proper disposal of 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile.
Caption: Disposal workflow for 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile.
Spill Management
In the event of a spill, immediate and proper response is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Restrict access to the spill area.
-
Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.
-
-
Assess and Equip:
-
Consult the hazard assessment and don the appropriate PPE as outlined in Section 1.
-
Do not attempt to clean a large or unknown spill without assistance from your institution's Environmental Health and Safety (EHS) department.
-
-
Contain and Clean:
-
For solid spills: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to avoid generating dust. Carefully sweep the material into a designated hazardous waste container.[7]
-
For liquid spills: Absorb the spill with an inert absorbent material. Place the contaminated absorbent into a sealed, labeled hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and a detergent solution to remove any remaining residue.
-
Collect all cleanup materials (wipes, absorbent pads) as hazardous waste.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and your institution's EHS department, in accordance with your site-specific procedures.
-
Regulatory Context
The disposal of this compound falls under regulations for hazardous waste management. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) concerning worker safety.[11][12] As a chlorinated hydrocarbon, its disposal is of particular interest to regulatory bodies due to the potential for environmental persistence and the formation of disinfection byproducts if it were to enter water systems.[2][13][14]
By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe management of 3-Chlorobenzo[b][1][2]naphthyridine-4-carbonitrile, upholding the highest standards of safety, scientific integrity, and environmental responsibility.
References
- Anonymous. (2023). Safety Data Sheet (SDS).
- Mitch, W. A., & Sedlak, D. L. (2025). Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination.
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Health Effects Manual Of Appendix 7 & Appendix 8 Substances. Retrieved from [Link]
-
Totton Pumps. (2025). Chemical Compatibility Chart. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2024). Substance Priority List. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). PART F. Organochlorine (OC) Compounds. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
- Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
-
Rx Destroyer. (2021). OSHA Guidelines for Medical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). National Primary Drinking Water Regulations. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Bio Recovery. (2022). Understanding OSHA Regulations For Biohazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Exposure Data - Some nitrobenzenes and other industrial chemicals. Retrieved from [Link]
- Versa-Matic. (n.d.). Chemical-Compatibility-Chart.pdf.
-
European Chemicals Agency. (n.d.). Substance Information - ECHA. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]
-
Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
Fluimac. (n.d.). Chemical compatibility table. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). DRAIN DISPOSAL OF CHEMICALS. Retrieved from [Link]
-
Scribd. (n.d.). Chlorine Waste Disposal Strategies. Retrieved from [Link]
-
Al-Mousawi, S. M., et al. (2023). Synthesis of Novel Benzo[b][1][2]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1685.
- Miljøstyrelsen. (n.d.). Naphthalene (CAS nr. 91-20-3). Retrieved from a Danish Environmental Protection Agency source.
Sources
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- 4. researchgate.net [researchgate.net]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
